Cas no 2228613-84-9 (2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid)

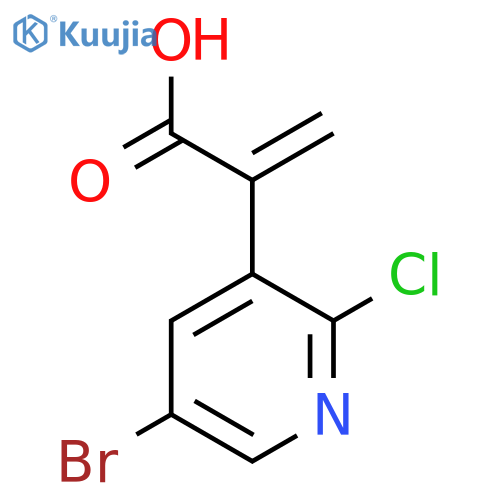

2228613-84-9 structure

商品名:2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid

2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid

- 2228613-84-9

- EN300-1936700

-

- インチ: 1S/C8H5BrClNO2/c1-4(8(12)13)6-2-5(9)3-11-7(6)10/h2-3H,1H2,(H,12,13)

- InChIKey: VCVKSPNIQXLWLC-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(C(=C)C(=O)O)=C1)Cl

計算された属性

- せいみつぶんしりょう: 260.91922g/mol

- どういたいしつりょう: 260.91922g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 50.2Ų

2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1936700-0.05g |

2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid |

2228613-84-9 | 0.05g |

$1080.0 | 2023-09-17 | ||

| Enamine | EN300-1936700-10g |

2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid |

2228613-84-9 | 10g |

$5528.0 | 2023-09-17 | ||

| Enamine | EN300-1936700-1.0g |

2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid |

2228613-84-9 | 1g |

$1286.0 | 2023-05-23 | ||

| Enamine | EN300-1936700-10.0g |

2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid |

2228613-84-9 | 10g |

$5528.0 | 2023-05-23 | ||

| Enamine | EN300-1936700-0.25g |

2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid |

2228613-84-9 | 0.25g |

$1183.0 | 2023-09-17 | ||

| Enamine | EN300-1936700-5g |

2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid |

2228613-84-9 | 5g |

$3728.0 | 2023-09-17 | ||

| Enamine | EN300-1936700-1g |

2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid |

2228613-84-9 | 1g |

$1286.0 | 2023-09-17 | ||

| Enamine | EN300-1936700-5.0g |

2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid |

2228613-84-9 | 5g |

$3728.0 | 2023-05-23 | ||

| Enamine | EN300-1936700-0.1g |

2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid |

2228613-84-9 | 0.1g |

$1131.0 | 2023-09-17 | ||

| Enamine | EN300-1936700-0.5g |

2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid |

2228613-84-9 | 0.5g |

$1234.0 | 2023-09-17 |

2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

2228613-84-9 (2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid) 関連製品

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬